Yohimbine-d3
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Overview
Description
Yohimbine-d3 is a deuterium-labeled derivative of yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree . Yohimbine has been traditionally used for its aphrodisiac properties and as a treatment for erectile dysfunction . The deuterium labeling in this compound is used to trace the compound in various biological and chemical studies, providing insights into its pharmacokinetics and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Yohimbine-d3 involves the incorporation of deuterium atoms into the yohimbine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in yohimbine with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the yohimbine structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, ensuring that the deuterium labeling is consistent and reliable .
Chemical Reactions Analysis
Types of Reactions: Yohimbine-d3 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of yohimbine.
Reduction: Reduced forms of yohimbine.
Substitution: Substituted yohimbine derivatives.
Scientific Research Applications
Yohimbine-d3 has a wide range of scientific research applications, including:
Mechanism of Action
Yohimbine-d3, like yohimbine, exerts its effects by blocking presynaptic alpha-2 adrenergic receptors . This action increases sympathetic outflow and potentiates the release of norepinephrine from nerve endings, leading to the activation of alpha-1 and beta-1 receptors in the heart and peripheral vasculature . The result is an increase in blood pressure and heart rate, as well as enhanced parasympathetic activity .
Comparison with Similar Compounds
Reserpine: An indole alkaloid with similar adrenergic blocking activity.
Corynanthine: A diastereoisomer of yohimbine with similar pharmacological properties.
Ajmalicine: Another indole alkaloid with adrenergic blocking effects.
Uniqueness of Yohimbine-d3: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in various research applications. This labeling provides valuable insights into the compound’s pharmacokinetics and metabolic pathways, making it a powerful tool in scientific research .
Properties
Molecular Formula |
C21H26N2O3 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
trideuteriomethyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1/i1D3 |
InChI Key |
BLGXFZZNTVWLAY-DJOPYVKOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Origin of Product |
United States |
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